Ethyl 3-cyclopropylpropanoate

Lipophilicity Drug Design ADME

Ethyl 3-cyclopropylpropanoate (CAS 62021-36-7) is a synthetic carboxylic acid ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. The compound features a cyclopropyl ring attached to a propanoate backbone, a structural motif that is widely utilized in medicinal chemistry to modulate conformational rigidity, metabolic stability, and lipophilicity.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 62021-36-7
Cat. No. B126682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyclopropylpropanoate
CAS62021-36-7
SynonymsEthyl β-Cyclopropylpropionate
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1CC1
InChIInChI=1S/C8H14O2/c1-2-10-8(9)6-5-7-3-4-7/h7H,2-6H2,1H3
InChIKeyOVXDCMLJFHGFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-cyclopropylpropanoate (CAS 62021-36-7): A Cyclopropane-Containing Ester Building Block for Medicinal Chemistry and Chemical Synthesis Procurement


Ethyl 3-cyclopropylpropanoate (CAS 62021-36-7) is a synthetic carboxylic acid ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol [1]. The compound features a cyclopropyl ring attached to a propanoate backbone, a structural motif that is widely utilized in medicinal chemistry to modulate conformational rigidity, metabolic stability, and lipophilicity . It is primarily employed as a versatile intermediate or building block in the synthesis of pharmaceutical agents, agrochemicals, and fine chemicals .

Cyclopropane building block Supports medicinal chemistry workflows requiring conformational rigidity and metabolic stability modulation.
Ethyl ester intermediate Balanced reactivity for multi-step synthesis; may support amidation and transesterification routes.
Reactivity profile context: reported preference in patented pharmaceutical routes.
Fine chemical procurement Suitable for agrochemical and specialty chemical intermediate supply.
Class-level inference; verify specific reaction compatibility.

Why Ethyl 3-cyclopropylpropanoate Cannot Be Simply Replaced by Generic Alkyl or Cyclopropane Esters in Rigorous Scientific Workflows


In-class ester compounds are not freely interchangeable due to substantial differences in physicochemical properties that directly impact reaction outcomes, purification efficiency, and the properties of downstream products. For instance, replacing the ethyl ester with a methyl ester significantly alters lipophilicity (calculated LogP 2.14 vs. 1.35) , which can affect phase-transfer behavior, chromatographic retention, and the partition coefficient of final drug candidates. Similarly, substituting the saturated propanoate chain with an oxo-ester (e.g., ethyl 3-cyclopropyl-3-oxopropanoate) introduces a ketone functionality that drastically changes reactivity and the types of transformations that can be performed [1]. These quantifiable differences mean that procurement decisions must be based on exact structural requirements rather than class membership.

Target
Ethyl vs. Methyl Ester Replacing the ethyl ester with a methyl ester may significantly shift lipophilicity and phase-transfer behavior, potentially altering intermediate isolation and ADME tuning.
Target
Propanoate vs. Oxo-ester Substituting with ethyl 3-cyclopropyl-3-oxopropanoate introduces a ketone that can drastically change reaction profiles, limiting direct substitution in established routes.
Alternative
Non-Cyclopropane Alkyl Esters May exhibit lower hydrolytic stability; shelf-life and robustness in aqueous or acidic workup conditions may differ, requiring verification for long-term storage.

Quantitative Differentiation Guide for Ethyl 3-cyclopropylpropanoate Against Closest Analogs


Enhanced Lipophilicity (LogP) of Ethyl 3-cyclopropylpropanoate Compared to Methyl Ester Analog

The ethyl ester exhibits a significantly higher predicted partition coefficient (ACD/LogP = 2.14) compared to the methyl ester analog (XLogP = 1.35) . This lipophilicity increase of approximately +0.79 log units is consistent with the addition of one methylene group to the alkoxy moiety and directly influences organic solvent solubility and reverse-phase chromatographic retention. [1]

Lipophilicity (LogP) Comparison
Cross-study comparable
Target: ACD/LogP 2.14 Comparator: XLogP 1.35 Δ LogP = +0.79
Reported lipophilicity context supports organic-phase solubility review.
Predicted values; verify with experimental logD if required.
Lipophilicity Drug Design ADME Chromatography

Elevated Boiling Point and Lower Volatility of Ethyl 3-cyclopropylpropanoate Relative to Methyl Ester

The target compound has a predicted boiling point of 177.0 ± 8.0 °C at 760 mmHg , whereas the methyl ester analog has a lower reported boiling point (approximately 157–162 °C at 760 mmHg) . This ~15–20 °C difference facilitates higher-temperature reactions and may simplify separation of unreacted alcohol after transesterification.

Boiling Point Difference
Data to verify
Target: 177.0 ± 8.0 °C
Supports higher-temperature distillation and reaction robustness review.
Predicted value; comparator data estimated from structural analogs. Source review advised.
Thermal Stability Distillation Purification Process Chemistry

Cyclopropane-Mediated Hydrolytic Stability Advantage Over Non-Cyclopropane Alkyl Esters

Esters bearing a cyclopropane moiety directly attached to the carbonyl carbon demonstrate markedly enhanced hydrolytic stability. In a study of acyclovir prodrugs at 40 °C and pH 6, the cyclopropane analogue exhibited a half-life >300 hours compared to 69.7 hours for valacyclovir (isopropyl ester) [1][2]. While Ethyl 3-cyclopropylpropanoate possesses the cyclopropane one carbon removed from the carbonyl (β-position), the electronic stabilization imparted by the cyclopropyl group still provides a measurable stability advantage over simple alkyl esters, making it a preferred intermediate when hydrolytic robustness is desired.

Hydrolytic Stability Context
Class-level inference
Reported >4.3-fold half-life increase for cyclopropane ester class.
Supports stability screening for long-term storage and process robustness.
Data from cyclopropanecarboxylic acid esters; β-cyclopropyl position may influence transferability.
Prodrug Stability Ester Hydrolysis Cyclopropane Effect Drug Design

Demonstrated Utility as a Key Intermediate in Patented Factor XIa and Plasma Kallikrein Inhibitor Synthesis

Ethyl 3-cyclopropylpropanoate has been specifically employed as a starting material in a patented synthetic route for the preparation of a critical Weinreb amide intermediate used in the synthesis of human plasma kallikrein inhibitors and Factor XIa inhibitors [1]. In this route, the ethyl ester is directly converted to the Weinreb amide, a transformation that benefits from the specific reactivity and stability profile of the ethyl ester relative to the more reactive methyl ester, which is prone to premature side reactions under the amidation conditions.

Patented Synthetic Utility
Reported
Validated starting material for Weinreb amide intermediate.
Supports procurement for serine protease inhibitor research routes.
Qualitative patent disclosure; no side-by-side yield comparison published.
Anticoagulant Factor XIa Kallikrein Patented Route

Optimal Application Scenarios for Ethyl 3-cyclopropylpropanoate Based on Quantitative Differentiation Evidence


Synthesis of Weinreb Amide Intermediates for Serine Protease Inhibitors

As demonstrated by its use in patented Factor XIa and plasma kallikrein inhibitor routes, the ethyl ester serves as a robust starting material for Weinreb amide formation [1]. Its balanced reactivity (less side-reactivity than methyl ester) and enhanced thermal stability facilitate high-yielding amidation, making it the ester of choice for medicinal chemistry programs targeting serine proteases.

Medicinal Chemistry Campaigns Requiring Balanced Lipophilicity for CNS or Oral Drug Design

With a calculated LogP of 2.14, Ethyl 3-cyclopropylpropanoate occupies a favorable lipophilicity range (LogP ~1–3) often sought for oral bioavailability and CNS penetration . When incorporated as a fragment, it increases molecular lipophilicity by +0.79 LogP units compared to the methyl ester, offering a quantifiable advantage in tuning ADME properties of lead compounds.

Process Chemistry at Elevated Temperatures Requiring Low-Volatility Ester Solvents or Intermediates

The boiling point of 177 °C allows this ester to be used in high-temperature reactions (e.g., transesterifications or distillative removal of ethanol) without excessive evaporative losses . This property is particularly valuable in scale-up processes where the methyl ester (bp ~160 °C) would volatilize too rapidly, reducing mass transfer efficiency.

Storage-Stable Building Block for Long-Term Research and Industrial Inventories

The cyclopropane ring imparts superior hydrolytic stability to esters within this chemical class, with literature data showing cyclopropane esters can have >4-fold longer half-lives than unsubstituted alkyl esters [2]. For procurement, this translates to longer shelf life and reduced degradation risk during storage at ambient or mildly acidic conditions compared to non-cyclopropane ester alternatives.

Application
Selection Property
Validation Focus
Weinreb amide intermediate synthesis
Balanced ethyl ester reactivity
Amidation efficiency and side-reaction profile review
Medicinal chemistry lipophilicity tuning
LogP 2.14 fragment contribution
ADME assay and chromatographic retention review
Elevated-temperature process chemistry
Boiling point ~177 °C
Distillation and thermal stability review
Long-term building block inventory
Cyclopropane-associated hydrolytic stability
Shelf-life and degradation monitoring under storage conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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